Madolin B
Description
Madolin B is a sesquiterpenoid compound isolated from the dried rhizomes of Aristolochia mollissima (commonly known as "Madouling" in traditional Chinese medicine) . It has the molecular formula C₁₅H₂₂O₃₀ and a molecular weight of 250.34 g/mol . This compound is structurally characterized by a bicyclogermacrene skeleton with oxygenated functional groups, including hydroxyl and epoxy moieties . Its isolation yield is exceptionally low (0.00031% dry weight), making it a rare natural product .
Properties
CAS No. |
205239-54-9 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(1R,4R,6R,9E,11S)-4,12,12-trimethyl-5-oxatricyclo[9.1.0.04,6]dodec-9-ene-9-carboxylic acid |
InChI |
InChI=1S/C15H22O3/c1-14(2)10-6-7-15(3)12(18-15)5-4-9(13(16)17)8-11(10)14/h8,10-12H,4-7H2,1-3H3,(H,16,17)/b9-8+/t10-,11+,12-,15-/m1/s1 |
InChI Key |
FDRRKJHGACAWCZ-CBKTVSPZSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@H](C3(C)C)/C=C(\CC[C@H]1O2)/C(=O)O |
Canonical SMILES |
CC1(C2C1C=C(CCC3C(O3)(CC2)C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Madolin B typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the necessary substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Madolin B undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Madolin B has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Madolin B involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Madolin B belongs to a family of sesquiterpenoids derived from Aristolochia and Valeriana species. Below is a comparative analysis of key analogs:
Key Observations :
Pharmacological Activities
Neurotrophic Activity
This compound and Madolin A both enhance NGF activity, a critical factor in neuronal survival and differentiation . This suggests that minor structural differences (e.g., acetylation in Madolin A) significantly alter target specificity.
Anti-inflammatory and Anti-complement Effects
Bioavailability and Toxicity
No data exist on this compound’s pharmacokinetics or toxicity. In contrast, Madolin A’s low yield (0.0019% dw) and structural complexity suggest challenges in large-scale isolation .
Q & A
Q. What is the molecular structure of Madolin B, and what analytical methods are used to confirm its identity?
this compound (C₁₅H₂₂O₃₀, molecular weight 250.34) is a rare compound isolated from Aristolochia mollissima root rhizomes. Structural confirmation requires:
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- Nuclear magnetic resonance (NMR) (¹H, ¹³C, 2D-COSY) to resolve stereochemistry and functional groups.
- Chromatographic purity checks (HPLC/GC-MS) to ensure >95% purity . Methodological Tip: Cross-reference spectral data with literature (e.g., Reference 3026 in ) and deposit raw data in supplementary materials for reproducibility .
Q. How can researchers address low yield (0.00031% dry weight) during this compound extraction?
- Optimize solvent systems : Test polar/non-polar solvent combinations (e.g., ethanol-water gradients) to improve solubility.
- Scale-up protocols : Use preparative HPLC for trace compound isolation.
- Validate yield calculations with triplicate extractions and statistical analysis (e.g., ANOVA) to account for variability .
Q. What are the ethical considerations in sourcing Aristolochia mollissima for this compound studies?
- Ensure compliance with the Nagoya Protocol for access and benefit-sharing of genetic resources.
- Document plant authentication (voucher specimens) and avoid misidentification risks due to Aristolochia’s toxicity .
Advanced Research Questions
Q. How can in vitro pharmacological models be designed to study this compound’s bioactivity despite its low natural abundance?
- Dose-response assays : Use nanomolar-to-micromolar concentrations in cell-based models (e.g., fibroblast cultures) to assess gene expression changes (IC₉₀ > 400 μg/mL as per ).
- Synergistic studies : Combine this compound with co-occurring compounds (e.g., Madolin A) to evaluate combinatorial effects . Methodological Tip: Pre-screen compounds via molecular docking to prioritize targets and reduce experimental redundancy.
Q. What statistical approaches are recommended for analyzing contradictory data in this compound’s pharmacological profiles?
- Bayesian meta-analysis : Reconcile conflicting results (e.g., variable IC₅₀ values across studies) by incorporating prior data and uncertainty metrics.
- Sensitivity analysis : Identify confounding variables (e.g., extraction methods, cell line heterogeneity) using multivariate regression .
Q. How can researchers optimize synthetic pathways for this compound given its structural complexity?
- Retrosynthetic analysis : Fragment the molecule into feasible synthons (e.g., polyoxygenated terpenoid cores).
- Biocatalytic routes : Explore enzymatic oxidation steps to replicate natural biosynthesis.
- Validate intermediates via isotopic labeling and kinetic studies to trace reaction pathways .
Data Management and Reproducibility
Q. What protocols ensure reproducibility in this compound isolation and characterization?
- Detailed supplementary materials : Include step-by-step extraction protocols, NMR spectra, and chromatograms.
- Open-data repositories : Deposit raw spectral files in platforms like Zenodo or Figshare with DOIs .
Q. How should researchers design pilot studies to validate this compound’s therapeutic potential?
- Sample size justification : Use power analysis (α=0.05, β=0.20) to determine minimum n-values for significance.
- Negative controls : Include solvent-only and structurally analogous compounds (e.g., Madolin K) to isolate this compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
